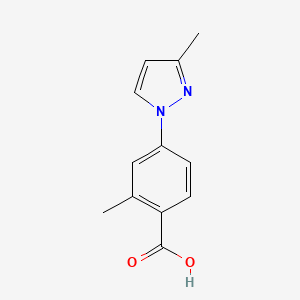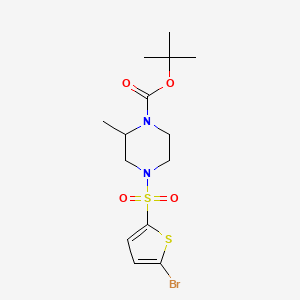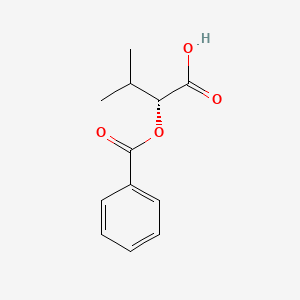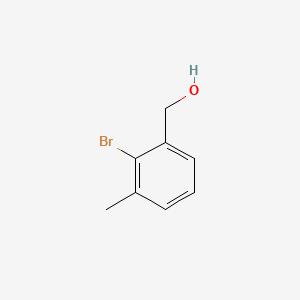
(2-Bromo-3-methylphenyl)methanol
Overview
Description
“(2-Bromo-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 168886-97-3. Its linear formula is C8 H9 Br O . The molecular weight of this compound is 201.06 .
Molecular Structure Analysis
The InChI code for “(2-Bromo-3-methylphenyl)methanol” is 1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Bromo-3-methylphenyl)methanol” is 277.3±25.0 °C . The predicted density is 1.481±0.06 g/cm3 . The compound is advised to be stored in a sealed, dry place at room temperature .Scientific Research Applications
Antibacterial Applications : Bromophenols, including those related to (2-Bromo-3-methylphenyl)methanol, have shown significant antibacterial activity. For instance, bromophenols isolated from the marine red alga Rhodomela confervoides exhibited notable effectiveness against various strains of bacteria (Xu et al., 2003).
Influence on Lipid Dynamics : Research has indicated that methanol, a component in the synthesis of (2-Bromo-3-methylphenyl)methanol, significantly impacts lipid dynamics in biological and synthetic membranes. This is particularly relevant in the study of transmembrane proteins/peptides (Nguyen et al., 2019).
Chemical Synthesis : The compound finds utility in various chemical synthesis processes. For example, an improved synthesis method involving methanol was developed for the preparation of α,β-unsaturated ketones, nitriles, and lactams (Resek & Meyers, 1995).
Biological Conversion of Methanol : In the context of bioengineering, methanol is an attractive substrate for the biological production of chemicals. Engineering E. coli to utilize methanol for converting it into valuable metabolites is a notable application (Whitaker et al., 2017).
N-Methylation of Amines : Methanol has been used effectively for the N-methylation of amines, showcasing its utility in organic synthesis and pharmaceutical applications (Sarki et al., 2021).
Carbonic Anhydrase Inhibitory Properties : Bromophenols, structurally related to (2-Bromo-3-methylphenyl)methanol, have been studied for their carbonic anhydrase inhibitory capacities, which are valuable in developing treatments for various medical conditions (Balaydın et al., 2012).
Determination in Pharmaceuticals : Bronopol, which shares a structural similarity with (2-Bromo-3-methylphenyl)methanol, is widely used in pharmaceuticals, and its determination and stability in methanol have been investigated (Wang et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2-bromo-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-6-3-2-4-7(5-10)8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMJECHMWYAILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680945 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-3-methylphenyl)methanol | |
CAS RN |
168886-97-3 | |
| Record name | (2-Bromo-3-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromo-3-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


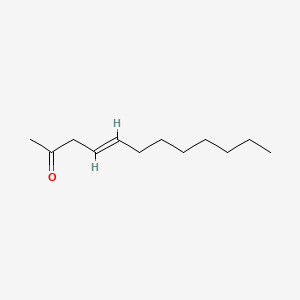

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
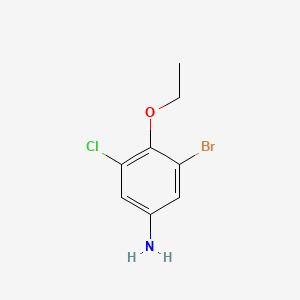
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
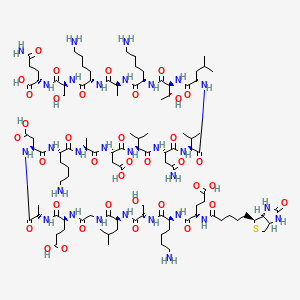
![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)
![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)
